molecular formula C2H2Br2 B7949689 1,2-Dibromoethene

1,2-Dibromoethene

Cat. No.: B7949689
M. Wt: 185.85 g/mol
InChI Key: UWTUEMKLYAGTNQ-UHFFFAOYSA-N
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Description

1,2-Dibromoethene, also known as acetylene dibromide, is a dihalogenated unsaturated compound with the chemical formula C2H2Br2. This compound exists in two isomeric forms: cis-1,2-dibromoethene and trans-1,2-dibromoethene. Both isomers are colorless liquids and are known for their reactivity due to the presence of the carbon-bromine bonds and the double bond between the carbon atoms .

Preparation Methods

1,2-Dibromoethene can be synthesized through the addition of bromine to acetylene. The reaction is typically carried out in an inert solvent such as carbon tetrachloride at low temperatures to control the reaction rate and prevent side reactions. The general reaction is as follows:

C2H2+Br2C2H2Br2\text{C}_2\text{H}_2 + \text{Br}_2 \rightarrow \text{C}_2\text{H}_2\text{Br}_2 C2​H2​+Br2​→C2​H2​Br2​

For industrial production, the process involves the controlled addition of bromine to acetylene gas in a closed system to ensure safety and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure .

Chemical Reactions Analysis

1,2-Dibromoethene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, dehydrohalogenation with potassium hydroxide yields acetylene, while addition reactions with chlorine produce 1,2-dichloro-1,2-dibromoethane .

Scientific Research Applications

1,2-Dibromoethene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is utilized in the preparation of polymers and resins with specific properties.

    Biological Studies: It serves as a model compound for studying the effects of halogenated hydrocarbons on biological systems.

    Industrial Applications: This compound is employed in the production of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism of action of 1,2-dibromoethene involves its reactivity with nucleophiles and bases. The carbon-bromine bonds are susceptible to nucleophilic attack, leading to substitution or elimination reactions. The double bond in the molecule also makes it reactive towards addition reactions with electrophiles. These reactions are facilitated by the electron-withdrawing effect of the bromine atoms, which increases the electrophilicity of the carbon atoms .

Comparison with Similar Compounds

1,2-Dibromoethene can be compared with other similar compounds such as:

This compound is unique due to its unsaturated nature, which imparts additional reactivity and versatility in chemical reactions compared to its saturated counterparts.

Properties

IUPAC Name

1,2-dibromoethene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Br2/c3-1-2-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTUEMKLYAGTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540-49-8, 25429-23-6
Record name 1,2-Dibromoethene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=540-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, dibromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dibromoethene
Reactant of Route 2
1,2-Dibromoethene

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